PF-5274857 hydrochloride

Oncology Hedgehog Signaling Medulloblastoma

Select this BBB-penetrant Smo antagonist for CNS-targeted Hh pathway studies. Unlike vismodegib, its brain exposure enables robust in vivo efficacy in orthotopic medulloblastoma and brain metastasis models. High selectivity (>1000-fold) ensures unambiguous target validation. For research use only; not for human use.

Molecular Formula C20H26Cl2N4O3S
Molecular Weight 473.413
CAS No. 1613439-62-5
Cat. No. B1141387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-5274857 hydrochloride
CAS1613439-62-5
Synonyms1-(4-(5’-Chloro-3,5-dimethyl-[2,4’-bipyridin]-2’-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one Monohydrochloride
Molecular FormulaC20H26Cl2N4O3S
Molecular Weight473.413
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl
InChIInChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H
InChIKeyGULNFUQAVPTTQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

PF-5274857 Hydrochloride (CAS 1613439-62-5): A Brain-Penetrant, Selective Smoothened (Smo) Antagonist for Hedgehog Pathway-Driven Tumor Research


1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one hydrochloride (commonly referred to as PF-5274857 hydrochloride; CAS 1613439-62-5) is a high-affinity, selective, orally active, and blood-brain barrier (BBB)-permeable antagonist of the Smoothened (Smo) receptor [1]. It belongs to the class of piperazine-containing bipyridine derivatives specifically designed to modulate the Hedgehog (Hh) signaling pathway. This compound is primarily utilized as a research tool to interrogate Smo-dependent signaling, oncogenic Hh activation, and therapeutic intervention strategies in oncology, with particular relevance to brain tumors and metastases where BBB penetration is a critical determinant of efficacy .

Why Generic Smoothened Antagonists Cannot Be Interchanged with PF-5274857 Hydrochloride (CAS 1613439-62-5)


The selection of a Smoothened (Smo) antagonist for preclinical or translational Hedgehog (Hh) pathway research cannot rely on simple class interchangeability due to profound, assay-dependent variations in potency, target residence time, and crucially, central nervous system (CNS) bioavailability. A direct comparative pharmacological analysis of a large panel of Smo antagonists, including vismodegib (GDC-0449), sonidegib (LDE-225), and glasdegib (PF-04449913), revealed marked differences in inhibitor potencies across cellular and G-protein activation assays, underscoring that classification is highly context-dependent [1]. Furthermore, whereas PF-5274857 is characterized by robust, quantitatively confirmed blood-brain barrier (BBB) penetration [2], leading clinically advanced Smo antagonists such as vismodegib exhibit limited BBB penetration, a liability that restricts their utility in brain tumor models and necessitates complex nanoparticle delivery strategies to improve CNS pharmacokinetics [3]. Therefore, substituting PF-5274857 with another Smo antagonist in studies involving brain tumors, brain metastases, or any model where CNS target engagement is required would introduce critical pharmacokinetic and pharmacodynamic confounds, leading to misinterpretation of efficacy and target validation results.

Quantitative Comparative Evidence for PF-5274857 Hydrochloride (CAS 1613439-62-5) vs. Closest Smo Antagonist Analogs


Comparative Cellular Potency in Medulloblastoma and Primary Neuronal Models (pIC50)

In a head-to-head pharmacological comparison across multiple Smo-dependent assays, PF-5274857 demonstrates a distinct cellular potency profile relative to other advanced Smo antagonists. In rat cerebellar granule neuron precursor (CGNP) proliferation assays, a model system for SHH-subgroup medulloblastoma, PF-5274857 exhibited a pIC50 of 8.34 ± 0.09, which is numerically higher than that of the FDA-approved agent vismodegib (GDC-0449; pIC50 = 8.01 ± 0.17) and comparable to glasdegib (PF-04449913; pIC50 = 8.01 ± 0.08) [1]. In the DAOY human medulloblastoma cell line assay for Gli1 mRNA inhibition, PF-5274857 showed a pIC50 of 7.97 ± 0.11, again surpassing vismodegib (pIC50 = 7.48 ± 0.11) and aligning closely with sonidegib (LDE-225; pIC50 = 7.96 ± 0.15) [1].

Oncology Hedgehog Signaling Medulloblastoma Cellular Pharmacology

Target Binding Affinity (Ki) and Cellular Functional Potency (Gli1 IC50)

PF-5274857 binds specifically and with high affinity to the Smoothened (Smo) receptor, exhibiting a Ki of 4.6 ± 1.1 nM in radioligand binding assays [1]. This binding translates into potent inhibition of Hedgehog (Hh) pathway transcriptional output, as measured by the complete blockade of downstream Gli1 transcription in Sonic Hedgehog (Shh)-stimulated Gli-Luc mouse embryonic fibroblast (MEF) cells, with a functional cellular IC50 of 2.7 ± 1.4 nM [1]. This potency profile is comparable to other high-affinity clinical Smo antagonists, positioning PF-5274857 as a reference-standard tool compound for in vitro Smo target engagement studies.

Receptor Pharmacology Binding Kinetics Gli1 Transcription Smo Antagonism

Quantified Brain Penetration vs. Limited BBB Permeability of Vismodegib

A critical and differentiating feature of PF-5274857 is its experimentally validated, robust penetration of the blood-brain barrier (BBB). In both medulloblastoma-bearing transgenic mice and non-tumor-bearing preclinical species with an intact BBB, PF-5274857 effectively distributes into the brain, as evidenced by the direct inhibition of Smo activity and suppression of Gli1 mRNA levels within the CNS compartment [1]. In contrast, the clinically approved Smo antagonist vismodegib (GDC-0449) is characterized by limited BBB penetration, which has been identified as a major impediment to its efficacy in brain tumor models and has motivated the development of nanoparticle-based formulations to enhance its CNS pharmacokinetics [2].

Blood-Brain Barrier CNS Pharmacokinetics Brain Tumor Models Drug Delivery

Target Selectivity Profile: >1000-Fold Discrimination Over a Broad Panel

PF-5274857 exhibits exceptional target selectivity, demonstrating >1000-fold discrimination for the Smoothened (Smo) receptor over a broad panel of other receptors, ion channels, and enzymes . This high degree of molecular selectivity is a critical quality attribute for a chemical probe, as it minimizes the likelihood of confounding polypharmacology and off-target-mediated phenotypes in cellular and in vivo experiments. While many Smo antagonists are described as selective, the explicitly quantified >1000-fold margin provides a high level of confidence in the on-target nature of observed biological effects.

Target Selectivity Off-Target Profiling Smo Antagonist GPCR

Priority Research Application Scenarios for PF-5274857 Hydrochloride (CAS 1613439-62-5)


In Vivo Efficacy Studies in Orthotopic or Transgenic Models of SHH-Driven Medulloblastoma and Other CNS Tumors

For research programs investigating therapeutic interventions in brain tumors driven by activated Hedgehog (Hh) signaling, PF-5274857 is the Smo antagonist of choice. Its quantitatively validated blood-brain barrier (BBB) penetration and demonstrated target engagement in the brain [1], contrasted with the limited CNS distribution of other Smo antagonists like vismodegib [2], make it uniquely suited for in vivo efficacy studies in orthotopic medulloblastoma models, glioma models with Hh pathway dependence, or any model where achieving pharmacologically relevant concentrations within the CNS compartment is essential. Researchers can administer PF-5274857 orally to achieve dose-dependent inhibition of tumor growth and Gli1 transcription within the brain, enabling robust target validation and proof-of-concept studies that accurately reflect CNS pharmacodynamics.

Benchmarking and Comparative Pharmacology of Smo Antagonists

PF-5274857 serves as an ideal reference compound in comparative pharmacology studies aimed at differentiating the cellular and biochemical activities of Smo antagonists. Its inclusion in large-scale, head-to-head comparator panels, such as those published by Lauressergues et al., provides a robust dataset for benchmarking [1]. Researchers can confidently use PF-5274857 as a high-potency standard (pIC50 8.34 in CGNP cells; 7.97 in DAOY cells) [1] against which to compare novel Smo antagonists, mutant-selective inhibitors, or compounds with novel binding kinetics. This enables rigorous structure-activity relationship (SAR) analysis and facilitates the identification of compounds with improved or differentiated profiles.

Studies Requiring High-Confidence Target Engagement and Minimization of Polypharmacology

In biochemical and cellular assays where the objective is to unambiguously link a phenotype to Smo antagonism, the exceptional selectivity profile of PF-5274857 (>1000-fold over a broad panel) [1] provides a high degree of confidence in target specificity. This is particularly valuable in target validation studies, genetic or pharmacologic screens for synthetic lethality, and experiments investigating the downstream transcriptional consequences of Hh pathway inhibition. The use of a highly selective tool compound like PF-5274857 mitigates the risk of confounding results due to off-target kinase inhibition or other unintended interactions, thereby strengthening the scientific conclusions drawn from the data.

Investigating Smo Mutant Pharmacology and Resistance Mechanisms

While PF-5274857's potency is reduced by the D473H Smo mutation, this property can be strategically leveraged in research focused on understanding and overcoming acquired resistance to Smo antagonists. The comparative data from Lauressergues et al. demonstrate that PF-5274857, like vismodegib and sonidegib, is affected by the D473H mutation, with a shift in pIC50 from 7.61 (wild-type) to 6.10 (D473H mutant) [1]. This established sensitivity profile makes PF-5274857 a valuable tool compound for studies investigating the structural basis of drug resistance, for screening next-generation Smo antagonists designed to overcome common resistance mutations, and for elucidating context-specific signaling dependencies in drug-resistant tumor models.

Quote Request

Request a Quote for PF-5274857 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.